1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}carbonyl)cyclopropan-1-amine
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Overview
Description
1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine typically involves multiple steps. The starting materials often include imidazo[4,5-c]pyridine derivatives and cyclopropanamine. The reaction conditions usually require specific catalysts and solvents to facilitate the formation of the spiro structure .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure higher yields and purity, while maintaining cost-effectiveness and safety .
Chemical Reactions Analysis
Types of Reactions
1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1’-Methyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 1’-Propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
- 1-{3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}ethanone
Uniqueness
What sets 1-({3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}carbonyl)cyclopropan-1-amine apart from similar compounds is its cyclopropan-1-amine moiety, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H21N5O |
---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone |
InChI |
InChI=1S/C14H21N5O/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11/h9,18H,1-8,15H2,(H,16,17) |
InChI Key |
RLNMSQYVWXQHPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4 |
Origin of Product |
United States |
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